Cas no 1806868-87-0 (4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-hydroxypyridine)

4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-hydroxypyridine is a halogenated pyridine derivative with notable reactivity due to its functional groups, including chloro, chloromethyl, difluoromethyl, and hydroxyl substituents. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. The presence of multiple reactive sites enables selective modifications, facilitating the construction of complex molecular frameworks. Its difluoromethyl group enhances metabolic stability, while the hydroxyl group offers additional derivatization potential. The compound’s structural features make it valuable for researchers exploring novel bioactive molecules or fine-tuning physicochemical properties in target compounds. Proper handling is required due to its reactive nature.
4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-hydroxypyridine structure
1806868-87-0 structure
Product Name:4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-hydroxypyridine
CAS No:1806868-87-0
MF:C7H5Cl2F2NO
MW:228.023506879807
CID:4870340
Update Time:2025-08-04

4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-hydroxypyridine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-hydroxypyridine
    • Inchi: 1S/C7H5Cl2F2NO/c8-2-4-6(7(10)11)3(9)1-5(13)12-4/h1,7H,2H2,(H,12,13)
    • InChI Key: BIBIXPKDXGNDME-UHFFFAOYSA-N
    • SMILES: ClC1=CC(NC(CCl)=C1C(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 299
  • XLogP3: 1.1
  • Topological Polar Surface Area: 29.1

4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-hydroxypyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029049146-250mg
4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-hydroxypyridine
1806868-87-0 97%
250mg
$950.40 2022-03-31
Alichem
A029049146-500mg
4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-hydroxypyridine
1806868-87-0 97%
500mg
$1,597.40 2022-03-31
Alichem
A029049146-1g
4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-hydroxypyridine
1806868-87-0 97%
1g
$3,158.80 2022-03-31

Additional information on 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-hydroxypyridine

4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-hydroxypyridine: A Comprehensive Overview

The compound with CAS No. 1806868-87-0, known as 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-hydroxypyridine, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique pyridine ring structure, which incorporates multiple substituents, including a chlorine atom at the 4-position, a chloromethyl group at the 2-position, a difluoromethyl group at the 3-position, and a hydroxyl group at the 6-position. These substituents contribute to its distinctive chemical properties and potential applications in various scientific domains.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-hydroxypyridine. Researchers have employed a variety of methodologies, including multi-component reactions and catalytic processes, to construct this complex molecule. The synthesis typically involves the strategic introduction of each substituent onto the pyridine ring, often requiring precise control over reaction conditions to ensure high yields and purity. For instance, the installation of the chloromethyl group is often achieved through nucleophilic substitution reactions, while the difluoromethyl group may be introduced via electrophilic substitution or coupling reactions.

The structural complexity of 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-hydroxypyridine makes it an intriguing subject for pharmacological studies. Recent research has focused on its potential as a lead compound in drug discovery efforts. The hydroxyl group at the 6-position, for example, may serve as a site for bioisosteric replacement or further functionalization to enhance bioavailability or target specificity. Additionally, the presence of halogen atoms (chlorine and fluorine) within the molecule could impart unique electronic and steric properties that are advantageous in drug design.

In terms of biological activity, 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-hydroxypyridine has shown promise in preliminary assays targeting various disease states. For instance, studies have indicated that this compound may exhibit anti-inflammatory or antioxidant properties due to its ability to modulate key cellular pathways. Furthermore, its interaction with specific enzymes or receptors is currently under investigation, with potential implications for the treatment of conditions such as neurodegenerative diseases or cardiovascular disorders.

The toxicological profile of 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-hydroxypyridine is another area of active research. As with any novel chemical entity intended for therapeutic use, understanding its safety profile is critical. Recent studies have assessed its acute and chronic toxicity in preclinical models, with particular attention to its potential genotoxicity and mutagenicity. These findings will be instrumental in guiding further development and ensuring that this compound meets regulatory standards for human use.

From an environmental perspective, the degradation pathways and ecological impact of 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-hydroxypyridine are also being explored. Researchers are investigating how this compound interacts with natural ecosystems and whether it poses any risks to aquatic or terrestrial organisms. This information will be essential for developing sustainable practices for its production and disposal.

In conclusion, 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-hydroxypyridine represents a fascinating intersection of synthetic chemistry and pharmacology. Its unique structure offers opportunities for innovative applications in drug discovery and materials science. As research continues to unfold, this compound has the potential to contribute significantly to advancements in medicine and beyond.

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